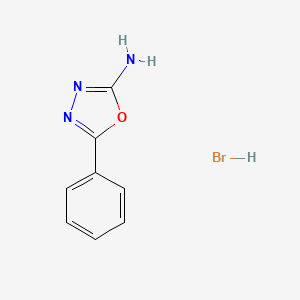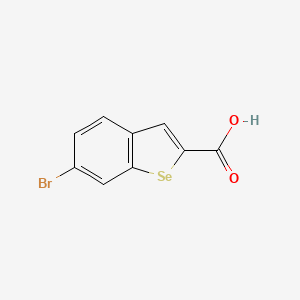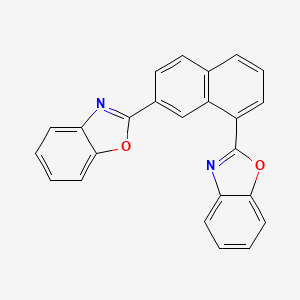
2,2'-(Naphthalene-1,7-diyl)bis(1,3-benzoxazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Naphthalene-1,7-diyl)bis(1,3-benzoxazole) is an organic compound with the molecular formula C24H14N2O2. It is known for its applications as a fluorescent brightener, particularly in the textile and paper industries. This compound is characterized by its ability to absorb ultraviolet light and re-emit it as visible blue light, enhancing the appearance of whiteness in materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Naphthalene-1,7-diyl)bis(1,3-benzoxazole) typically involves the condensation of naphthalene derivatives with benzoxazole derivatives. One common method includes the reaction of 1,7-diaminonaphthalene with 2-hydroxybenzaldehyde under acidic conditions to form the intermediate Schiff base, which is then cyclized to form the final product.
Reaction Conditions:
Temperature: 80-100°C
Catalyst: Acidic catalyst such as hydrochloric acid or sulfuric acid
Solvent: Ethanol or methanol
Industrial Production Methods
In industrial settings, the production of 2,2’-(Naphthalene-1,7-diyl)bis(1,3-benzoxazole) is carried out in large reactors with precise control over temperature and pH. The process involves continuous monitoring and optimization to ensure high yield and purity of the product. The final product is often purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Naphthalene-1,7-diyl)bis(1,3-benzoxazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Halogens (Cl2, Br2) or nitrating agents (HNO3) in the presence of a catalyst.
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Amine derivatives
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
2,2’-(Naphthalene-1,7-diyl)bis(1,3-benzoxazole) has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in the staining of biological samples for fluorescence microscopy.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Widely used as a fluorescent brightener in textiles, paper, and detergents.
Mechanism of Action
The mechanism of action of 2,2’-(Naphthalene-1,7-diyl)bis(1,3-benzoxazole) involves the absorption of ultraviolet light and subsequent emission of visible blue light. This process is facilitated by the conjugated system of double bonds in the molecule, which allows for efficient energy transfer. The emitted light enhances the appearance of whiteness in materials by compensating for yellowish tones.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-(Naphthalene-1,4-diyl)bis(1,3-benzoxazole)
- 2,2’-(Naphthalene-1,8-diyl)bis(1,3-benzoxazole)
- 2,2’-(Naphthalene-2,3-diyl)bis(1,3-benzoxazole)
Uniqueness
2,2’-(Naphthalene-1,7-diyl)bis(1,3-benzoxazole) is unique due to its specific structural arrangement, which provides optimal fluorescent properties. Compared to its analogs, it offers superior stability and brightness, making it highly effective as a fluorescent brightener in various applications.
Properties
CAS No. |
65475-16-3 |
|---|---|
Molecular Formula |
C24H14N2O2 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-[7-(1,3-benzoxazol-2-yl)naphthalen-1-yl]-1,3-benzoxazole |
InChI |
InChI=1S/C24H14N2O2/c1-3-10-21-19(8-1)25-23(27-21)16-13-12-15-6-5-7-17(18(15)14-16)24-26-20-9-2-4-11-22(20)28-24/h1-14H |
InChI Key |
NLCDALPOXQSMFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC4=C(C=CC=C4C5=NC6=CC=CC=C6O5)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


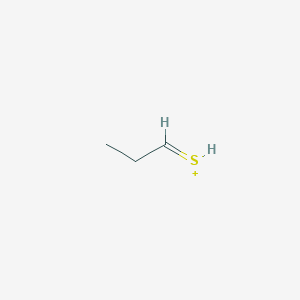

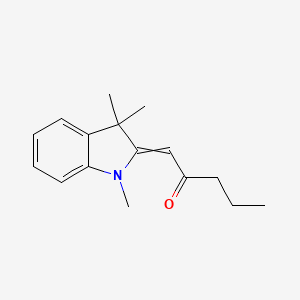
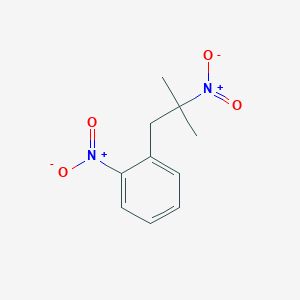
![2-(8-Methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)ethyl 4-aminobenzoate](/img/structure/B14488802.png)
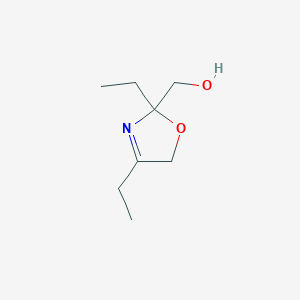
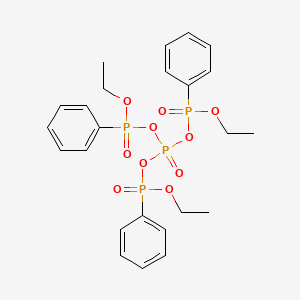
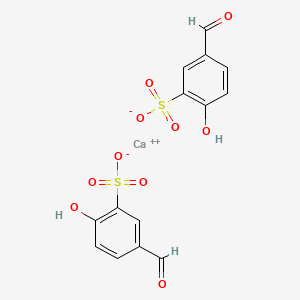
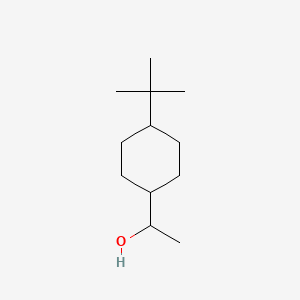
![4',5'-Bis(diphenylphosphoryl)spiro[fluorene-9,3'-pyrazole]](/img/structure/B14488826.png)
